5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine
Description
Properties
IUPAC Name |
5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-13(2)7-10-11(15-12(14)16-10)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNXKORJHTCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C3=CC=CC=C31)N=C(S2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another approach includes the cyclization of thioamides or carbon dioxide (CO2) as raw materials in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine as an anti-tubercular agent. Various synthetic pathways have been employed to create derivatives that exhibit enhanced inhibitory effects against Mycobacterium tuberculosis.
Methods of Synthesis :
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Microwave irradiation
Results : The synthesized derivatives demonstrated superior inhibition potency compared to standard reference drugs, indicating their viability as therapeutic agents in tuberculosis treatment.
Cancer Research
The compound has also been investigated for its role in cancer research. It is associated with the formation of N-nitrosamines during chemical drug production processes, which can lead to DNA damage through alkylation. Understanding this mechanism is crucial for evaluating the safety and efficacy of pharmaceutical products containing this compound.
Key Findings :
- Continuous intake of N-nitrosamines is linked to an elevated risk of several cancers.
- Oxidation by cytochrome P450 produces carcinogenic diazonium salts that damage DNA.
Material Science
This compound is recognized for its utility in material science due to its unique chemical properties. Its structural characteristics make it suitable for synthesizing complex molecules and derivatives with enhanced functionalities.
Applications in Material Science :
- Development of polymers with improved thermal stability.
- Creation of novel materials for electronic applications due to its semiconducting properties.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets are essential for understanding its pharmacodynamics and pharmacokinetics. These studies assess binding affinities and mechanisms of action within biological systems.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Biological Activity
5,5-Dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, including a dimethyl substitution pattern, enhance its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₄N₂S
- Molecular Weight : 234.33 g/mol
- IUPAC Name : this compound
The compound's structure consists of a benzothiazole core fused with a dimethyl-substituted aromatic system, which contributes to its unique chemical behavior and biological interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against various pathogens. It has shown promising activity against ESKAPE pathogens, which include critical resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity Against ESKAPE Pathogens
| Pathogen | MIC (μg/mL) | IC50 (nM) |
|---|---|---|
| Acinetobacter baumannii | 4–16 | <10 |
| Pseudomonas aeruginosa | 4–16 | <10 |
| Klebsiella pneumoniae | <0.03 | <10 |
The compound exhibited minimum inhibitory concentrations (MIC) below 0.03 μg/mL against most Gram-positive strains and low nanomolar inhibition of DNA gyrase (IC50 < 10 nM), indicating its potential as an effective antibacterial agent .
Anti-tubercular Activity
This compound has also been investigated for its anti-tubercular properties. Research indicates that derivatives of benzothiazole can inhibit Mycobacterium tuberculosis, showcasing better inhibition potency compared to standard reference drugs. This suggests that the compound may serve as a scaffold for developing new anti-tubercular agents.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound has been shown to inhibit DNA gyrase and Topo IV enzymes in E. coli, which are crucial for bacterial DNA replication and repair. Inhibition of these enzymes leads to disruption in bacterial growth and proliferation .
Study on Antibacterial Efficacy
In a study focused on evaluating the antibacterial efficacy of various benzothiazole derivatives, this compound was identified as one of the most potent inhibitors against DNA gyrase with an IC50 value significantly lower than other tested compounds. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the enzyme .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves cyclization of substituted anilines with thiocyanates in acidic media (e.g., bromine/glacial acetic acid), followed by hydrazine derivatization . Optimization strategies include:
- Temperature control : Reflux conditions (~100–120°C) for 16+ hours to ensure complete ring closure .
- Solvent selection : Ethylene glycol or methanol improves solubility of intermediates .
- Purification : Recrystallization from ethanol or ethyl acetate enhances purity (>90% yield) .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Answer : A combination of spectral and analytical methods is used:
- 1H/13C NMR : Identifies methyl groups (δ 1.2–1.5 ppm for CH3) and aromatic protons (δ 6.5–8.2 ppm) .
- IR spectroscopy : Confirms NH2 stretches (~3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 311 for brominated analogs) validate molecular weight .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the benzothiazole core in forming hydrazones and Schiff bases?
- Answer : The 2-amine group acts as a nucleophile, reacting with carbonyl compounds (e.g., aldehydes/ketones) via:
- Condensation : Catalyzed by glacial acetic acid, forming hydrazones with indene-dione derivatives .
- Cyclization : Under reflux, hydrazones undergo intramolecular cyclization to indeno[1,2-c]pyrazol-4-ones, confirmed by TLC monitoring .
- Electronic effects : Electron-donating methyl groups enhance ring stability, while electron-withdrawing substituents (e.g., Br) alter reaction kinetics .
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. antitumor efficacy) be resolved in structure-activity relationship (SAR) studies?
- Answer : Contradictions arise from assay variability or substituent effects. Methodological solutions include:
- Standardized assays : Use uniform MIC (Minimum Inhibitory Concentration) protocols for antimicrobial activity .
- Docking studies : Compare binding affinities to targets like DNA topoisomerase II (antitumor) vs. bacterial enzymes (antimicrobial) .
- Substituent modulation : Introduce halogen (Br) or methoxy groups to isolate specific bioactivities .
Q. What computational or theoretical frameworks guide the design of derivatives with enhanced target selectivity?
- Answer : Density Functional Theory (DFT) and molecular docking are critical:
- DFT : Predicts electron distribution at the 2-amine site, guiding modifications for improved H-bonding .
- Pharmacophore modeling : Identifies essential motifs (e.g., methyl groups at C5/C6) for ATP-binding cassette (ABC) transporter inhibition .
- Free energy calculations (MM-PBSA) : Quantifies binding stability in enzyme-inhibitor complexes .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 90%) for this compound?
- Answer : Variability often stems from:
- Impurity of starting materials : Use HPLC-grade reagents to minimize side reactions .
- Workup differences : Solvent extraction (e.g., hexane vs. chloroform) affects recovery .
- Catalyst load : Adjust NaOCH3 or acetic acid concentrations to optimize kinetics .
Methodological Best Practices
Q. What strategies ensure reproducibility in biological assays involving this compound?
- Answer : Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
